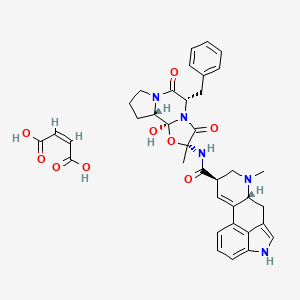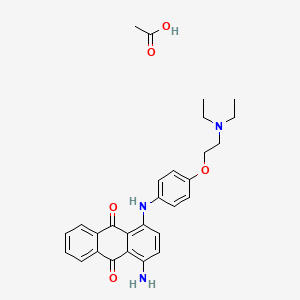
1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate is a complex organic compound known for its unique chemical structure and properties. This compound is part of the anthraquinone family, which is widely studied for its applications in various fields such as chemistry, biology, and industry. The presence of the diethylamino group and the anthraquinone core makes it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate typically involves multiple steps. The process begins with the preparation of the anthraquinone core, followed by the introduction of the amino and diethylamino groups. Common reagents used in the synthesis include anthraquinone, diethylamine, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the quality of the product.
化学反应分析
Types of Reactions
1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
科学研究应用
1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the production of high-performance materials and coatings.
作用机制
The mechanism of action of 1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with enzymes and proteins, inhibiting their activity and affecting cellular functions. The pathways involved include oxidative stress, apoptosis, and signal transduction.
相似化合物的比较
Similar Compounds
- 1-Amino-4-(phenylamino)anthraquinone
- 4-(2-(Diethylamino)ethoxy)phenylmethanone
Uniqueness
Compared to similar compounds, 1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo multiple types of reactions and its wide range of applications make it a valuable compound for research and industrial use.
属性
CAS 编号 |
85283-85-8 |
|---|---|
分子式 |
C28H31N3O5 |
分子量 |
489.6 g/mol |
IUPAC 名称 |
acetic acid;1-amino-4-[4-[2-(diethylamino)ethoxy]anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C26H27N3O3.C2H4O2/c1-3-29(4-2)15-16-32-18-11-9-17(10-12-18)28-22-14-13-21(27)23-24(22)26(31)20-8-6-5-7-19(20)25(23)30;1-2(3)4/h5-14,28H,3-4,15-16,27H2,1-2H3;1H3,(H,3,4) |
InChI 键 |
WJWVABVSKCSYRS-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


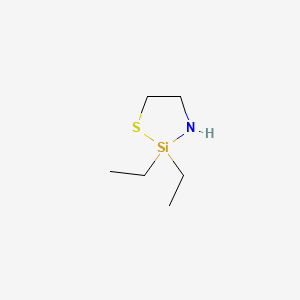


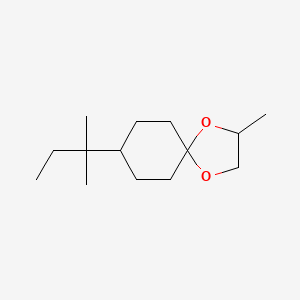
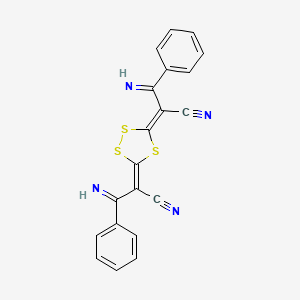
![N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide](/img/structure/B12679866.png)
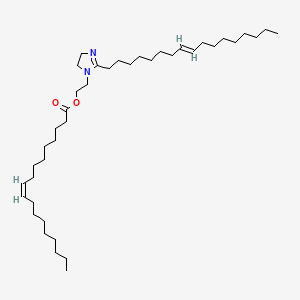
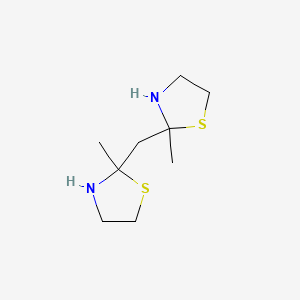
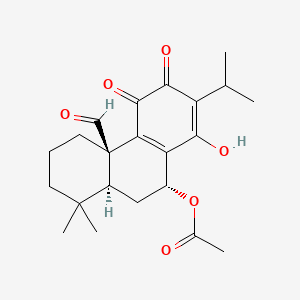
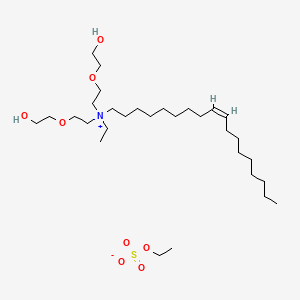
![1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B12679896.png)
